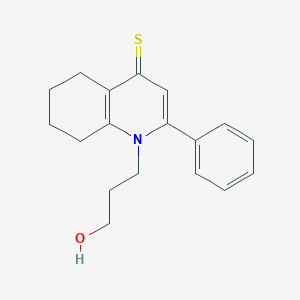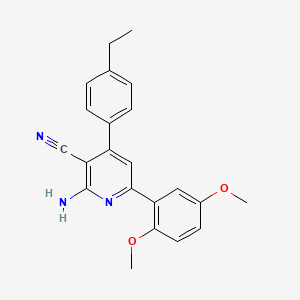![molecular formula C18H20N4O4S B7756075 3-[[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-9H-purin-7-ium-8-yl]sulfanyl]propanoate](/img/structure/B7756075.png)
3-[[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-9H-purin-7-ium-8-yl]sulfanyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-9H-purin-7-ium-8-yl]sulfanyl]propanoate is a complex organic compound with a unique structure that includes a purine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-9H-purin-7-ium-8-yl]sulfanyl]propanoate typically involves the reaction of a purine derivative with a sulfanylpropanoate moiety. The reaction conditions often require the use of a base to deprotonate the sulfanyl group, allowing it to react with the purine derivative. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the reaction would require optimization of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-9H-purin-7-ium-8-yl]sulfanyl]propanoate can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents at controlled temperatures to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction can lead to the formation of thiols .
Applications De Recherche Scientifique
3-[[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-9H-purin-7-ium-8-yl]sulfanyl]propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-[[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-9H-purin-7-ium-8-yl]sulfanyl]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl { [1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate
- 2-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide
Uniqueness
3-[[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-9H-purin-7-ium-8-yl]sulfanyl]propanoate is unique due to its specific structural features, such as the presence of a sulfanyl group attached to a purine ring system
Propriétés
IUPAC Name |
3-[[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-9H-purin-7-ium-8-yl]sulfanyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-20-15-14(16(25)21(2)18(20)26)22(10-8-12-6-4-3-5-7-12)17(19-15)27-11-9-13(23)24/h3-7H,8-11H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRLOUUOGCKNKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)[N+](=C(N2)SCCC(=O)[O-])CCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)[N+](=C(N2)SCCC(=O)[O-])CCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2,4-Dimethylphenyl)-2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B7755999.png)
![1-(4-Fluorophenyl)-2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B7756006.png)


![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B7756033.png)
![2-Benzylsulfanyl-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B7756035.png)
![5-(3-bromophenyl)-2-[(2-fluorophenyl)methylsulfanyl]-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B7756044.png)
![2-[1,3-Dimethyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid](/img/structure/B7756051.png)
![2-[(7-heptyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate](/img/structure/B7756053.png)
![2-[(1,3-dimethyl-7-octyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate](/img/structure/B7756058.png)
![2-[(1,3-dimethyl-7-nonyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate](/img/structure/B7756066.png)
![2-[1,3-Dimethyl-2,6-dioxo-7-(2-phenylethyl)purin-8-yl]sulfanylpropanoic acid](/img/structure/B7756067.png)
![3-[(E)-(quinazolin-4-ylhydrazinylidene)methyl]phenol](/img/structure/B7756083.png)
![2-[[2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7756104.png)
